4-Chloro-N'-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
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Overview
Description
4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide is a complex organic compound with the molecular formula C17H14ClN3O5S and a molecular weight of 407.835 g/mol . This compound is part of the quinoline family, which is known for its diverse biological and pharmaceutical activities . The structure includes a quinoline core, a sulfonohydrazide group, and a chloro substituent, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide typically involves the reaction of ethyl 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate with p-toluenesulfonylhydrazide in the presence of a base such as potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) at room temperature . The reaction yields the desired product along with some by-products that can be purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the sulfonohydrazide group.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products formed from these reactions include various quinoline derivatives, sulfonohydrazides, and substituted benzenesulfonohydrazides .
Scientific Research Applications
4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide involves its interaction with various molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonohydrazide group can form covalent bonds with proteins, inhibiting their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
- 4-Bromo-N’-[(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
- 4-Bromo-N’-[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide
Uniqueness
4-Chloro-N’-[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]benzenesulfonohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro substituent and the sulfonohydrazide group differentiates it from other quinoline derivatives, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14ClN3O5S |
---|---|
Molecular Weight |
407.8 g/mol |
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C17H14ClN3O5S/c1-21-13-5-3-2-4-12(13)15(22)14(17(21)24)16(23)19-20-27(25,26)11-8-6-10(18)7-9-11/h2-9,20,22H,1H3,(H,19,23) |
InChI Key |
ATUWAUUENQJGHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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